molecular formula C7H13N B3228873 (R)-2-cyclopropylpyrrolidine CAS No. 1270206-86-4

(R)-2-cyclopropylpyrrolidine

Cat. No.: B3228873
CAS No.: 1270206-86-4
M. Wt: 111.18 g/mol
InChI Key: WOUSTBXLCUPLRA-SSDOTTSWSA-N
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Description

Significance of Enantioenriched Cyclic Amines as Chiral Building Blocks and Organocatalysts

Enantioenriched cyclic amines, such as those based on the pyrrolidine (B122466) framework, are of paramount importance in asymmetric synthesis. nih.govsigmaaldrich.com They serve a dual role, acting as both versatile chiral building blocks and highly effective organocatalysts. researchgate.netsigmaaldrich.com As building blocks, they provide a pre-defined stereochemical foundation upon which more complex molecular structures can be elaborated. nih.govresearchgate.net This approach is fundamental to the total synthesis of numerous natural products and the development of novel therapeutic agents. uobaghdad.edu.iqnih.gov

In the realm of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, chiral pyrrolidines have proven to be exceptionally effective. unibo.itwikipedia.orgnih.gov Proline, a naturally occurring amino acid containing a pyrrolidine ring, is a seminal example of a pyrrolidine-based organocatalyst. unibo.it The ability of these catalysts to operate through enamine and iminium ion intermediates allows for a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. unibo.itwikipedia.orgbeilstein-journals.org The development of synthetic pyrrolidine derivatives has further expanded the scope and efficiency of organocatalysis, enabling reactions with high levels of enantioselectivity and diastereoselectivity. unibo.itresearchgate.net

Overview of Pyrrolidine-Based Chiral Auxiliaries and Ligands in Asymmetric Transformations

Beyond their use as organocatalysts, pyrrolidine derivatives are widely employed as chiral auxiliaries and ligands in asymmetric metal-catalyzed reactions. uobaghdad.edu.iqresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sfu.ca After the desired transformation, the auxiliary can be cleaved and recycled. Pyrrolidine-based auxiliaries have been successfully utilized in a variety of reactions, including alkylations, reductions, and cycloadditions. nih.govsfu.ca

In transition metal catalysis, chiral ligands play a crucial role in inducing enantioselectivity by creating a chiral environment around the metal center. researchgate.netmdpi.com Pyrrolidine-based phosphine (B1218219) ligands, for instance, have demonstrated remarkable efficacy in palladium-catalyzed allylic alkylations and other cross-coupling reactions. researchgate.net The conformational rigidity of the pyrrolidine ring and the tunability of its substituents allow for the fine-tuning of the ligand's steric and electronic properties to achieve optimal stereocontrol. researchgate.netmdpi.com

Research Trajectories and Academic Relevance of (R)-2-Cyclopropylpyrrolidine in Stereoselective Synthesis

This compound represents a specific and increasingly relevant example within the broader class of chiral pyrrolidine scaffolds. The introduction of a cyclopropyl (B3062369) group at the 2-position of the pyrrolidine ring imparts unique steric and electronic properties that have been exploited in various stereoselective transformations.

Research into this compound and its derivatives has focused on their application as ligands in asymmetric catalysis and as key building blocks for the synthesis of more complex molecules. For instance, the hydrochloride salt of this compound is a commercially available starting material, facilitating its use in synthetic endeavors. sigmaaldrich.cnbldpharm.com

Recent studies have explored the synthesis of various derivatives of this compound. For example, methods have been developed for the preparation of N-substituted analogs, such as (S)-1-cyclopropyl-N,N-dimethylpyrrolidin-3-amine and (S)-1-cyclopropylpyrrolidine-2-carboxamide. accelachem.com These derivatives often serve as precursors to more elaborate structures or as ligands themselves.

The synthesis of cyclopropylpyrrolidines, in general, has been a subject of interest. One approach involves the reaction of N-allyl-N-propargylamides with a molybdenum carbene complex, which can lead to the formation of cyclopropylpyrrolidine systems. acs.org The efficiency of this cyclization is influenced by the substituents on the nitrogen atom and the reaction conditions. acs.org

While specific catalytic applications of this compound are still an emerging area of research, the broader success of related pyrrolidine structures, such as Jørgensen's organocatalysts, which feature a diarylprolinol silyl (B83357) ether, highlights the potential of this scaffold. sigmaaldrich.com These catalysts have proven to be highly effective in a variety of asymmetric α-functionalizations of aldehydes. sigmaaldrich.com The unique steric hindrance provided by the cyclopropyl group in this compound could offer distinct advantages in certain stereoselective reactions.

Properties

IUPAC Name

(2R)-2-cyclopropylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSTBXLCUPLRA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 2 Cyclopropylpyrrolidine and Its Derivatives

Stereoselective Approaches to the Pyrrolidine (B122466) Core

The asymmetric synthesis of the pyrrolidine ring is paramount to accessing enantiopure (R)-2-cyclopropylpyrrolidine. Stereoselective approaches ensure the precise arrangement of substituents around the chiral center, which is crucial for the biological activity of the final compound. These methods can be broadly categorized into strategies that build the chiral center during the formation of the pyrrolidine ring.

Enantioselective Routes to 2-Substituted Pyrrolidines

A variety of enantioselective routes have been developed to furnish 2-substituted pyrrolidines with high levels of stereocontrol. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric reductive cyclization is a powerful strategy for the synthesis of chiral N-heterocycles. This approach typically involves the cyclization of a linear precursor containing both a ketone and a leaving group, followed by a stereoselective reduction of the resulting cyclic imine. For the synthesis of this compound, a suitable precursor would be 5-chloro-1-cyclopropylpentan-1-one. The cyclization of this precursor would form a cyclic imine, which can then be asymmetrically reduced to the desired (R)-enantiomer.

Catalyst/ReagentSubstrate ExampleProduct ConfigurationEnantiomeric Excess (ee)Reference
Chiral Rhodium CatalystN-tethered alkyne-enoate(R) or (S)Good[General Methodology]
Iridium CatalystAmide and conjugated alkeneNot specifiedHigh diastereoselectivity[General Methodology]

This table represents the general applicability of the method to 2-substituted pyrrolidines, as specific data for this compound is not available.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor to a ketone substrate. In the context of 2-substituted pyrrolidine synthesis, a ω-haloketone can be aminated by a transaminase to form a haloamine, which then undergoes spontaneous intramolecular cyclization. nih.govnih.gov The enantioselectivity of the final product is controlled by the choice of either an (R)-selective or (S)-selective transaminase. nih.govnih.gov

For the synthesis of this compound, 1-cyclopropyl-4-chlorobutan-1-one would be the ideal starting material. An (R)-selective transaminase would convert the ketone to the corresponding (R)-amine, which would then cyclize to form this compound. This biocatalytic approach has been successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine with high yield and enantiomeric excess. nih.govresearchgate.netnih.gov

Table 1: Transaminase-Triggered Cyclization for the Synthesis of 2-Arylpyrrolidines

Transaminase Substrate Product Yield Enantiomeric Excess (ee)
ATA-117-Rd6 5-chloro-1-(p-chlorophenyl)pentan-1-one (R)-2-(p-chlorophenyl)pyrrolidine 84% >99.5%

This data is for the synthesis of 2-arylpyrrolidines and serves as an example of the potential of this method for this compound. nih.gov

The use of N-tert-butanesulfinamide as a chiral auxiliary is a robust and widely employed method for the asymmetric synthesis of amines. unifi.itgoogle.com This methodology involves the condensation of the chiral sulfinamide with an aldehyde to form a sulfinylimine. Diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary, affords the chiral amine. unifi.itgoogle.com

In the synthesis of this compound, a γ-chlorinated N-tert-butanesulfinyl imine could be used. The addition of a cyclopropyl (B3062369) Grignard reagent would proceed with high diastereoselectivity, and subsequent intramolecular cyclization would yield the desired product. This approach has been shown to be general and efficient for a variety of 2-substituted pyrrolidines.

Chiral AuxiliaryNucleophileDiastereomeric Ratio (dr)Reference
(R)-N-tert-butanesulfinamideAllyl Grignard Reagent>95:5[General Methodology]
(S)-N-tert-butanesulfinamidePhenyl Grignard ReagentHigh[General Methodology]

This table illustrates the general diastereoselectivity of the method, as specific data for the synthesis of this compound is not available.

The stereocontrolled addition of Grignard reagents to chiral imines or their derivatives is a classic method for establishing stereocenters. For the synthesis of 2-substituted pyrrolidines, this can be achieved through the addition of a Grignard reagent to a cyclic N-acyliminium ion precursor.

A relevant strategy for synthesizing this compound would involve the addition of a cyclopropylmagnesium bromide to a suitable chiral precursor, such as a γ-chlorinated N-tert-butanesulfinyl imine, which upon addition and subsequent cyclization, would yield the desired product with high stereocontrol.

Table 2: Diastereoselective Addition of Grignard Reagents to a Chiral γ-Chlorinated N-tert-Butanesulfinyl Imine

Grignard Reagent Product Yield Diastereomeric Ratio (dr)
Phenylmagnesium bromide 2-Phenylpyrrolidine derivative 85% 98:2
Vinylmagnesium bromide 2-Vinylpyrrolidine derivative 82% 97:3

This data demonstrates the high diastereoselectivity of this method for various substituents, suggesting its applicability for the cyclopropyl group.

Direct C-H bond functionalization and amination represent a modern and atom-economical approach to the synthesis of N-heterocycles. These methods avoid the need for pre-functionalized starting materials. Intramolecular C-H amination of an aliphatic azide catalyzed by an iron complex is one such strategy that can be used to form the pyrrolidine ring. The diastereoselectivity of this process can be controlled by the catalyst design.

While specific applications to this compound are not reported, this methodology has been used for the synthesis of 2,5-disubstituted pyrrolidines. For instance, the cyclization of 1-azido-1-phenyl-hex-5-ene using an iron dipyrrin complex affords the corresponding pyrrolidine with good diastereoselectivity.

CatalystSubstrate ExampleProductDiastereomeric Ratio (syn:anti)Reference
(AdL)FeCl(OEt2)1-azido-1-phenyl-hex-5-eneBoc-2-phenyl-5-vinylpyrrolidine3.9:1[General Methodology]
Iron phenoxide complexAliphatic azidessyn 2,5-disubstituted pyrrolidinesHigh[General Methodology]

This table shows the potential of C-H amination for stereoselective pyrrolidine synthesis.

Chiral Pool Synthesis Strategies

Chiral pool synthesis represents a highly effective strategy for the preparation of enantiomerically pure compounds by utilizing readily available, naturally occurring chiral molecules as starting materials. This approach leverages the inherent stereochemistry of these precursors to construct complex chiral targets, such as this compound. Key starting materials for pyrrolidine synthesis include amino acids like proline and hydroxyproline, as well as carbohydrates and terpenes. nih.govresearchgate.net

Derivations from Naturally Occurring Chiral Precursors

The synthesis of pyrrolidine derivatives frequently employs optically pure precursors from the chiral pool, with L-proline and 4-hydroxyproline being common choices. nih.gov These cyclic amino acids provide a rigid pyrrolidine framework with defined stereocenters, which can be chemically modified. For instance, the synthesis of chiral 1,2-cycloalkanopyrrolidines has been achieved starting from L-proline, utilizing ring-closing metathesis as a key step. nih.gov Similarly, (R)-phenylglycinol, another chiral pool precursor, has been used to synthesize trans-2,5-disubstituted pyrrolidines through diastereoselective additions of Grignard reagents. nih.gov

Another approach involves the use of five-membered cyclic nitrones derived from natural sources like L-malic and L-aspartic acids. These intermediates undergo cycloaddition reactions with high diastereocontrol, providing a pathway to enantiopure polyhydroxylated pyrrolidines and related structures. researchgate.net The versatility of this strategy is demonstrated by its application in the synthesis of various natural products. researchgate.net

Table 1: Examples of Chiral Pool Precursors for Pyrrolidine Synthesis

Chiral Precursor Synthetic Strategy Target Moiety Reference
L-Proline Ring-Closing Metathesis Chiral 1,2-cycloalkanopyrrolidines nih.gov
(R)-Phenylglycinol Diastereoselective Grignard Addition trans-2,5-Diarylpyrrolidines nih.gov
L-Malic Acid Cycloaddition of Derived Nitrones Enantiopure Pyrrolizidinones researchgate.net
L-Aspartic Acid Cycloaddition of Derived Nitrones Enantiopure Pyrrolizidinones researchgate.net
Scalable Enantiopure Pyrrolidine Syntheses

For the synthesis of this compound and its derivatives to be industrially viable, scalable and efficient enantiopure synthetic routes are essential. Biocatalytic methods have emerged as powerful tools for achieving high enantioselectivity on a large scale. nih.govresearchgate.net One notable strategy involves the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgnih.gov

This method starts with commercially available ω-chloroketones, which are converted into chiral amines by transaminases. nih.gov The resulting amine undergoes a spontaneous intramolecular cyclization to form the desired pyrrolidine ring. nih.govacs.org This transaminase-triggered cyclization has been shown to produce a variety of chiral 2-substituted pyrrolidines with excellent enantiomeric excesses (up to >99.5%) and high yields (up to 90%). researchgate.netacs.orgnih.gov The choice of transaminase allows for access to either the (R) or (S) enantiomer of the product. acs.org This biocatalytic approach has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, yielding the product with 84% isolated yield and >99.5% enantiomeric excess, highlighting its potential for scalability. nih.govacs.orgnih.gov

Table 2: Performance of Transaminase-Triggered Cyclization for Pyrrolidine Synthesis

Substrate Enzyme Yield Enantiomeric Excess (ee) Reference
ω-chloroketones Transaminase Panel Up to 90% Up to >99.5% researchgate.netacs.org
N/A (R)-selective TA N/A >99.5% nih.gov

Stereocontrolled Introduction of the Cyclopropyl Moiety

The introduction of the cyclopropyl group onto the pyrrolidine scaffold with precise stereocontrol is a critical aspect of the synthesis of this compound. This is typically achieved through cyclopropanation reactions, which can be broadly categorized into metal-catalyzed cycloadditions and intramolecular cyclization approaches.

Cyclopropanation Reactions Leading to Pyrrolidine Rings

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene. The stereochemical outcome of this reaction is highly dependent on the methodology employed, including the choice of catalyst and reaction conditions.

Transition metal catalysis is a cornerstone of modern cyclopropanation chemistry, offering high efficiency and stereoselectivity. researchgate.net Catalysts based on rhodium, copper, cobalt, and zinc are commonly used to transfer a carbene moiety from a precursor, such as a diazo compound or a dihaloalkane, to an appropriate alkene. purdue.edunih.govorganic-chemistry.org

Rhodium Catalysis: Rhodium(II) complexes are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. organic-chemistry.org Chiral rhodium catalysts can induce high levels of enantioselectivity, making them suitable for asymmetric synthesis. organic-chemistry.org For example, rhodium-catalyzed reactions of N-enoxyphthalimides with allylic alcohols can produce substituted cyclopropyl-ketones. organic-chemistry.org

Cobalt Catalysis: Cobalt-based catalysts, such as those with pyridinediimine (PDI) ligands, have been developed for Simmons-Smith-type cyclopropanations using dihaloalkanes as carbene sources. researchgate.netpurdue.edu This method avoids the use of potentially explosive diazo compounds and has shown promise in enantioselective transformations. purdue.edu

Zinc-based Reagents: The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic method for cyclopropanation. purdue.edu While traditionally having limitations, modern variations have improved its functional group tolerance and selectivity. purdue.edu The use of ZnCl₂ has also been shown to generate zinc-vinyl carbene intermediates from cyclopropenes, which can then cyclopropanate 1,3-dienes. nih.gov

Table 3: Comparison of Metal-Catalyzed Cyclopropanation Methods

Metal Catalyst System Carbene Source Key Features Reference
Rhodium(II) Complexes Diazoacetates High efficiency, compatible with various olefins, excellent diastereo- and enantioselectivity with chiral ligands. organic-chemistry.org
Cobalt-PDI Complexes Dihaloalkanes (e.g., CH₂Br₂) Simmons-Smith type reaction, avoids diazo compounds, capable of discriminating between alkenes. researchgate.netpurdue.edu
Zinc Carbenoids (Zn/Cu, Et₂Zn) Dihaloalkanes (e.g., CH₂I₂) Classic Simmons-Smith reaction, well-established but can have functional group limitations. purdue.edu

Intramolecular cyclization offers an alternative and often highly stereoselective route to cyclopropyl-containing molecules. In this approach, a suitably functionalized acyclic or cyclic precursor undergoes a ring-closing reaction to form the three-membered ring.

A palladium-catalyzed intramolecular asymmetric hydrocyclopropylation of alkynes has been developed for the synthesis of cyclopropane-fused γ-lactams, which are structurally related to pyrrolidines. researchgate.net This method proceeds via C(sp³)–H activation in a highly selective and 100% atom-economical manner. researchgate.net Another strategy involves the base-promoted carbocyclisation of 4,5-epoxyvalerates, which has been successfully used to create enantiopure cyclopropyl esters from biorenewable starting materials. rsc.orgresearchgate.net Furthermore, intramolecular oxidative amination reactions, proceeding through radical cyclization, can be used to form the pyrrolidine ring from alkene precursors, a strategy that could potentially be adapted to incorporate a pre-existing cyclopropyl moiety or form it in a tandem process. researchgate.net

Functionalization of Pre-formed Cyclopropyl-Pyrrolidine Scaffolds

The modification of pre-existing molecular frameworks is a cornerstone of medicinal and materials chemistry, allowing for the rapid generation of analog libraries and the fine-tuning of molecular properties. The cyclopropyl-pyrrolidine scaffold, once assembled, offers several avenues for further functionalization. Methodologies can target the pyrrolidine ring's C-H bonds, the olefinic bond in unsaturated precursors, or the cyclopropyl group itself.

One prominent strategy involves the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a common precursor to saturated pyrrolidine systems. nih.gov While not starting with the cyclopropyl moiety, this method demonstrates a powerful approach for introducing functionality at the C2 position, which could be adapted for scaffolds already containing a cyclopropyl group at another position. For instance, the reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole using a chiral dirhodium tetracarboxylate catalyst, Rh₂(S-PTAD)₄, leads to highly selective functionalization at the C2 position. nih.gov This process yields products with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee), showcasing the potential to build complex pyrrolidine structures. nih.gov

Furthermore, the resulting functionalized pyrrolidine can undergo subsequent reactions. The olefinic bond in the dihydropyrrole product can be subjected to cyclopropanation. nih.gov For example, treatment with ethyl diazoacetate and a rhodium catalyst like Rh₂(esp)₂ results in the formation of a bicyclic system containing a new cyclopropane (B1198618) ring, demonstrating the ability to build upon the core scaffold. nih.gov Another approach involves the transformation of pyridines into functionalized pyrrolidines via a photo-promoted ring contraction, yielding products with an enamine and a cyclopropane moiety that are ripe for further C-C bond formation and functionalization. nih.gov These methods highlight the synthetic versatility of pyrrolidine-based scaffolds for creating diverse and complex molecular architectures.

Table 1: C-H Functionalization of Dihydropyrrole Precursor

ReactantCatalystKey TransformationYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
N-Boc-2,5-dihydro-1H-pyrrole + AryldiazoacetateRh₂(S-PTAD)₄α-N C2 C-H FunctionalizationUp to 87%>20:197% nih.gov
C2-Functionalized N-Boc-2,5-dihydropyrrole + Ethyl DiazoacetateRh₂(esp)₂Olefin Cyclopropanation75%~1:194% nih.gov

Diastereoselective Derivatization of this compound

Starting with an enantiomerically pure building block like this compound allows for the synthesis of complex molecules with multiple, well-defined stereocenters. Diastereoselective derivatization involves reacting the chiral starting material in a way that the existing stereocenter at C2 directs the formation of a new stereocenter, resulting in a preference for one diastereomer over others. This control is critical in the synthesis of pharmaceuticals and other biologically active compounds.

The secondary amine of the pyrrolidine ring is a prime site for functionalization. By attaching specific groups to the nitrogen atom, this compound can be converted into valuable chiral ligands for asymmetric metal catalysis or into purely organic catalysts. The design of these N-functionalized derivatives is crucial for achieving high levels of stereocontrol in chemical transformations.

The synthesis of C₂-symmetric 2,5-disubstituted pyrrolidine derivatives bearing a β-aminoalcohol moiety has proven effective for creating chiral ligands. rsc.org These ligands have been successfully used in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org For example, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral ligand can produce secondary alcohols in high chemical yields (85–95%) and with very high enantiomeric excess (70–96% ee). rsc.org While this example features methoxymethyl groups at the C2 and C5 positions, the principle extends to the use of a cyclopropyl group at the C2 position. The steric and electronic properties of the cyclopropyl group, combined with a carefully chosen N-substituent, can induce a specific chiral environment around a metal center, guiding the stereochemical outcome of a catalyzed reaction.

In organocatalysis, chiral pyrrolidine scaffolds are fundamental. For instance, (2R,5R)-2,5-diphenylpyrrolidine has been used to catalyze the enantioselective α-chlorination of aldehydes, a key step in the synthesis of C2-functionalized morpholines and piperazines. nih.gov This demonstrates the capacity of the pyrrolidine ring to serve as a chiral scaffold that orients substrates and reagents effectively. By analogy, N-functionalized derivatives of this compound can be designed to act as organocatalysts, where the N-substituent plays a key role in the catalytic cycle, often by forming transient iminium or enamine intermediates with the substrate.

Table 2: Application of N-Functionalized Pyrrolidine Derivatives in Asymmetric Catalysis

Pyrrolidine Derivative (Catalyst/Ligand)Reaction TypeYieldEnantiomeric Excess (ee)Reference
N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidineDiethylzinc addition to aryl aldehydes85-95%70-96% rsc.org
(2R,5R)-2,5-diphenylpyrrolidineOrganocatalytic α-chlorination of aldehydes-55-98% nih.gov

Directing new substituents to specific carbon atoms on the this compound ring is a powerful strategy for building molecular complexity. Asymmetric C-H functionalization, in particular, has emerged as a highly efficient method for creating new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.

The development of chiral cyclopentadienyl (Cp) ligands for transition metals like rhodium has enabled a wide range of enantioselective C-H functionalization reactions. snnu.edu.cnsnnu.edu.cn These reactions can be used to forge complex scaffolds from simpler precursors. snnu.edu.cn For example, dirhodium catalysts have been shown to be highly effective in promoting enantioselective C-H functionalization of N-protected pyrrolidines. nih.gov In the reaction of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates, the catalyst Rh₂(S-PTAD)₄ selectively activates the C-H bond at the C2 position, which is alpha to the nitrogen atom. nih.gov

Applying this logic to a pre-formed this compound scaffold, the existing stereocenter at C2 would be expected to exert strong diastereoselective control over functionalization at other positions on the ring, such as C5. For a substrate with an S-configuration at the C2 position, a catalyst like Rh₂(S-PTAD)₄ shows a strong preference for functionalizing the pro-S C-H bond at the C5 position, which is trans to the C2 substituent. nih.gov This type of diastereoselective C-H functionalization allows for the controlled construction of highly substituted, stereochemically rich pyrrolidine cores that are valuable in drug discovery. nih.gov

Table 3: Diastereoselective C-H Functionalization of a Pyrrolidine Precursor

SubstrateCatalystPosition of FunctionalizationYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
(R)-TIPS-protected alcohol derivative of dihydropyrroleRh₂(R-PTAD)₄C5 (trans to C2 substituent)67%>20:1>99% nih.gov

R 2 Cyclopropylpyrrolidine As a Chiral Element in Asymmetric Catalysis

Applications in Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. dntb.gov.ua Within this field, chiral secondary amines, particularly derivatives of pyrrolidine (B122466), have proven to be exceptionally versatile and effective. nih.gov These catalysts operate through two primary activation modes: enamine catalysis and iminium catalysis, enabling a wide range of enantioselective C-C bond-forming reactions. The (R)-2-cyclopropylpyrrolidine framework provides a rigid and sterically defined pocket that effectively shields one face of the reactive intermediate, thereby directing the approach of the reacting partner and controlling the stereochemical outcome.

Enamine Catalysis Mechanistic Insights

Enamine catalysis is a powerful strategy for the α-functionalization of carbonyl compounds such as aldehydes and ketones. The catalytic cycle begins with the condensation of a chiral secondary amine, like an this compound derivative, with a carbonyl compound to form a nucleophilic enamine intermediate after the loss of a water molecule. youtube.com This enamine, which is the activated form of the carbonyl compound, then attacks an electrophile.

The key to stereocontrol lies in the conformation of the enamine. The bulky cyclopropyl (B3062369) group at the C-2 position of the pyrrolidine ring effectively blocks one of the enantiotopic faces of the enamine. mdpi.com This steric hindrance forces the electrophile to approach from the less hindered face, leading to the preferential formation of one enantiomer. After the C-C bond formation, the resulting iminium ion is hydrolyzed, releasing the chiral product and regenerating the organocatalyst to complete the catalytic cycle. youtube.com The rigidity of the cyclopropyl group, compared to more flexible alkyl chains, helps to create a well-defined transition state, which can lead to higher levels of enantioselectivity.

Iminium Catalysis Mechanistic Insights

Iminium catalysis is the complementary activation mode, primarily used for the β-functionalization of α,β-unsaturated aldehydes and ketones. In this mechanism, the chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion. ub.edursc.org This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and activating it towards nucleophilic attack at the β-position. researchgate.net

The stereodirecting element, the (R)-2-cyclopropyl group, establishes a chiral environment around the iminium ion. It effectively shields one of the prochiral faces of the Cα-Cβ double bond. Consequently, an incoming nucleophile is directed to the opposite, more accessible face. ub.edu This facial discrimination in the transition state is responsible for the high enantioselectivity observed in many iminium-catalyzed reactions. Following the nucleophilic addition, the resulting enamine intermediate is hydrolyzed to furnish the final product and regenerate the chiral amine catalyst. rsc.org

Specific Asymmetric Reactions Catalyzed by this compound Derivatives (e.g., Aldol (B89426), Michael, Mannich-type Reactions)

Derivatives of 2-substituted pyrrolidines are workhorse catalysts for a variety of fundamental C-C bond-forming reactions, consistently delivering products with high levels of stereocontrol. While specific data for catalysts derived directly from this compound is specialized, the performance of closely related 2-alkylpyrrolidine systems provides a strong indication of their potential.

Aldol Reaction: The asymmetric aldol reaction, which forms β-hydroxy carbonyl compounds, is a classic application of enamine catalysis. semanticscholar.orgresearchgate.net Chiral pyrrolidine catalysts promote the reaction between a ketone (via its enamine) and an aldehyde. The catalyst's structure, particularly the C-2 substituent, is critical for controlling both the diastereoselectivity (syn/anti) and the enantioselectivity of the reaction. nih.gov

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael reaction, can be effectively catalyzed through both enamine and iminium ion pathways. researchgate.netmdpi.com In the enamine-mediated pathway, aldehydes or ketones are added to nitroolefins or enones. mdpi.com In the iminium-mediated pathway, various nucleophiles like malonates are added to α,β-unsaturated aldehydes. researchgate.net The steric shielding provided by the 2-substituent is paramount in achieving high enantiomeric excess.

Table 1. Representative Organocatalytic Asymmetric Michael Addition Reactions using 2-Substituted Pyrrolidine Catalysts.
Catalyst TypeAldehyde/KetoneMichael AcceptorYield (%)dr (syn:anti)ee (%)
(S)-2-(Trifluoromethyl)pyrrolidinePropanaltrans-β-Nitrostyrene9495:599
(S)-Prolinamide DerivativeCyclohexanonetrans-β-Nitrostyrene9894:699
Dipeptide (Pro-Phe)IsobutyraldehydeN-Benzylmaleimide95-96
(S)-Diphenylprolinol Silyl (B83357) EtherPentanaltrans-β-Nitrostyrene8597:399

Mannich-type Reaction: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that forms a β-amino carbonyl compound. rsc.org In the organocatalytic asymmetric version, the chiral pyrrolidine catalyst activates the carbonyl donor via enamine formation, which then adds to a pre-formed imine (the electrophile). mdpi.comresearchgate.netnih.gov The stereochemical outcome is dictated by the catalyst's ability to orchestrate the facial-selective approach of the enamine to the imine.

Table 2. Representative Organocatalytic Asymmetric Mannich Reactions.
Catalyst TypeCarbonyl DonorImineYield (%)dr (syn:anti)ee (%)
(S)-ProlineAcetoneN-PMP-protected ethyl glyoxylate (B1226380) imine94>95:5>99
(S)-ProlineCyclohexanoneN-Boc-protected p-methoxyphenyl-imine99>99:1>99
Thiourea-pyrrolidine derivativet-Butyl glycinateN-Boc-benzaldimine9799:194
(S)-Diphenylprolinol Silyl EtherPropanalN-Boc-protected p-chlorophenyl-imine9893:799

Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis

Beyond its utility in organocatalysis, the this compound motif is a valuable building block for the construction of chiral ligands for transition metal-catalyzed asymmetric reactions. researchgate.netsnnu.edu.cn In this context, the pyrrolidine nitrogen atom acts as a Lewis basic donor site, coordinating to a metal center. The chiral information is then relayed from the ligand to the substrate, which is activated within the coordination sphere of the metal complex.

Coordination Chemistry and Ligand Design Principles

The design of effective chiral ligands is central to asymmetric metal catalysis. Ligands based on the this compound scaffold are typically mono- or multidentate. nih.gov The pyrrolidine nitrogen is almost always a coordination point. Additional donor atoms (e.g., nitrogen, phosphorus, oxygen) can be incorporated into the substituent attached to the pyrrolidine nitrogen or at other positions on the ring to create bidentate (e.g., P,N-ligands) or tridentate (e.g., pincer ligands) architectures.

The primary design principle is to create a well-defined and sterically constrained chiral pocket around the metal's active site. The rigid cyclopropyl group at the C-2 position plays a crucial role in this respect. It projects into the space around the metal center, influencing the binding geometry of the substrates and controlling the trajectory of their approach. This steric control is fundamental to discriminating between competing diastereomeric transition states, ultimately leading to high enantioselectivity. nih.gov The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for a specific metal and reaction type. acs.orgdurham.ac.uk

Chiral ligands incorporating the this compound unit can be broadly classified into C2-symmetric and non-C2-symmetric (or C1-symmetric) structures.

C2-Symmetric Ligands: These ligands possess a C2 axis of rotational symmetry. A common design involves linking two this compound units via a spacer molecule. The symmetry of these ligands is advantageous as it reduces the number of possible diastereomeric metal-ligand complexes and subsequent reaction intermediates, which can simplify the catalytic system and often leads to higher enantioselectivities. nih.govrsc.org For example, C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org

Non-C2-Symmetric Ligands: These ligands lack a C2 axis of symmetry and are often modularly constructed by combining the this compound moiety with another, structurally different, coordinating group. This design allows for the combination of different electronic and steric properties within a single ligand. For instance, a "hard" nitrogen donor from the pyrrolidine ring can be paired with a "soft" phosphorus donor, creating a P,N-ligand. This electronic differentiation can be highly beneficial in certain catalytic cycles, such as palladium-catalyzed allylic alkylation, where different steps of the mechanism may have different electronic requirements. While potentially leading to more complex mixtures of intermediates, non-C2-symmetric ligands have, in many cases, provided superior results to their symmetric counterparts.

Structure-Activity and Structure-Selectivity Relationships in Ligand Design

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, with the goal of modifying a metal center's reactivity to favor the formation of one enantiomer over another. nih.gov For ligands derived from the this compound scaffold, the relationship between the ligand's structure and the resulting catalyst's activity and selectivity is a subject of detailed investigation. These relationships are critical for optimizing catalytic performance and are often explored through systematic modification of the ligand framework. researchgate.netnih.gov

A key structural feature of many successful chiral ligands is C2 symmetry, which reduces the number of possible isomeric metal complexes and competing reaction pathways, often leading to higher enantioselectivity. nih.gov However, non-symmetrical ligands, such as those combining phosphorus and nitrogen (P,N-ligands), have also proven highly effective and, in many cases, superior to their symmetrical counterparts. nih.gov In the context of this compound, the pyrrolidine ring provides a rigid, stereochemically defined backbone. The activity and selectivity of the final catalyst are heavily influenced by the nature and steric bulk of substituents attached to both the nitrogen and the cyclopropyl group.

The relationship between a ligand's partition coefficient (logP) and its biological activity, often found to be parabolic, suggests that an optimal balance between lipophilicity and hydrophilicity is necessary for maximum effect. scienceforecastoa.com While this concept is central to drug design, analogous principles apply in catalysis, where the solubility and compatibility of the catalyst with the reaction medium are crucial for performance. The cyclopropyl group itself introduces unique conformational rigidity and electronic properties to the ligand structure, which can be exploited in the design of highly selective catalysts.

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and atom-economical method for producing optically active compounds, such as secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov Catalysts derived from this compound have been investigated in this context, where the chiral ligand plays a pivotal role in controlling the stereochemical outcome of the reaction. The field has been significantly advanced by the development of ruthenium catalysts combined with chiral diphosphine and diamine ligands for the highly efficient reduction of ketones. researchgate.net

In the asymmetric hydrogenation of ketones, the catalyst must precisely differentiate between the two substituents on the carbonyl carbon. nih.gov Ligands incorporating a chiral pyrrolidine backbone can create a well-defined steric and electronic environment around the metal center (commonly ruthenium or iridium), facilitating the selective addition of hydrogen to one enantioface of the substrate. nih.govresearchgate.net For example, Ru(II) complexes with chiral NNP ligands derived from cinchona alkaloids have demonstrated excellent performance in the hydrogenation of various aromatic and heteroaromatic ketones, achieving enantiomeric excesses (ee) up to 99.9%. nih.gov

The success of these reactions often depends on the synergistic interaction between the chiral ligand components. For instance, the combination of a chiral diphosphine like BINAP with a chiral diamine like DPEN in a ruthenium complex creates a C2-symmetric structure that effectively controls the approach of the ketone substrate. nih.gov The substitution of the this compound moiety into such ligand frameworks allows for fine-tuning of the catalyst's performance.

Asymmetric transfer hydrogenation (ATH) offers an alternative to methods using pressurized hydrogen gas, instead employing hydrogen donors like formic acid/triethylamine mixtures. mdpi.com Noyori-Ikariya type complexes are highly effective in ATH, and the incorporation of this compound-based ligands into these systems can lead to robust and highly enantioselective catalysts for the reduction of a wide range of ketones. mdpi.com

The hydrogenation of olefins, particularly challenging tetrasubstituted olefins, is another area where these catalysts are applied. nih.gov The development of chiral phosphoramidite (B1245037) ligands has been a significant breakthrough for these difficult substrates. nih.gov The rigid and sterically defined nature of the this compound scaffold makes it an attractive building block for creating ligands capable of inducing high enantioselectivity in the reduction of prochiral olefins. youtube.com

Table 1. Examples of Enantioselective Hydrogenation of Ketones
SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
Acetophenone(S)-TolBINAP/(S,S)-DPEN–Ru(II)(R)-1-Phenylethanol>99% nih.gov
α-ChloroacetophenoneRu(OTf)(S,S)-TsDpen(R)-2-Chloro-1-phenylethanol96% nih.gov
2,2,2-TrifluoroacetophenoneCinchona Alkaloid-NNP-Ru Complex(R)-2,2,2-Trifluoro-1-phenylethanolup to 99.9% nih.gov
α-Alkyl-β-ketoaldehydes(R,R)-Teth-TsDPEN-Ru(II) (ATH)anti-2-Alkyl-1,3-diols>99% mdpi.com

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands to control enantioselectivity has made these methods indispensable for synthesizing complex chiral molecules. Ligands featuring the this compound core can be employed in various palladium-catalyzed cross-coupling reactions, where the ligand's structure is crucial for achieving high stereocontrol.

In Suzuki-Miyaura cross-coupling reactions, for instance, chiral ligands are used to control the stereochemistry of the resulting products. The coupling of cyclopropylboronic acids with aryl triflates or bromides provides a direct route to aryl-substituted cyclopropanes. organic-chemistry.orgnih.gov Research has shown that these reactions can proceed with complete retention of the cyclopropane's configuration when optically active boronic acids are used. organic-chemistry.org The development of chiral ligands based on this compound for such transformations aims to induce asymmetry when coupling achiral starting materials. The ligand influences the reductive elimination step from the palladium center, which is often the enantioselectivity-determining step.

The effectiveness of a palladium catalyst system in cross-coupling is highly dependent on the choice of ligand and additives. For the coupling of cyclopropylmagnesium bromide with aryl bromides, the addition of zinc halides was found to significantly improve yields by "softening" the Grignard reagent. organic-chemistry.org In an asymmetric variant of this reaction, a chiral ligand containing the this compound unit would be responsible for creating a chiral environment around the palladium center, enabling the enantioselective formation of the cyclopropylarene product.

The design of ligands for these reactions often involves incorporating phosphine (B1218219) groups, as seen in highly successful ligands like SPhos for Suzuki-Miyaura couplings. nih.gov By functionalizing the this compound scaffold with phosphine moieties, novel chiral P,N or diphosphine ligands can be synthesized. The steric and electronic properties of these ligands can be tuned to optimize reactivity and selectivity for specific cross-coupling partners. nih.gov For example, chiral bishydrazone ligands have been developed for palladium-catalyzed atroposelective cross-coupling reactions, demonstrating the versatility of chiral backbones in controlling different forms of stereochemistry. nih.gov

Table 2. Palladium-Catalyzed Cross-Coupling Reactions Involving Cyclopropyl Moieties
Coupling PartnersCatalyst/Ligand SystemProduct TypeKey FeatureReference
Cyclopropylboronic Acid + Aryl TriflatePd(PPh₃)₄trans-CyclopropylarenesRetention of cyclopropane (B1198618) configuration organic-chemistry.org
Cyclopropylmagnesium Bromide + Aryl BromidePd(OAc)₂ / t-Bu₃P / ZnBr₂CyclopropylarenesHigh yields with zinc additive organic-chemistry.org
Bromothiophenes + Cyclopropylboronic AcidPd(OAc)₂ / SPhosCyclopropylthiophenesHigh conversion with low catalyst loading nih.gov
Cyclopropenyl Esters + Csp² IodidesPd(OAc)₂ / P(o-tol)₃Aryl/Alkenyl CyclopropenesDirect C-H functionalization approach nih.gov

Other Enantioselective Transformations (e.g., Cycloadditions, Alkylations)

Beyond hydrogenation and cross-coupling, ligands derived from this compound are valuable in a wide array of other enantioselective transformations, including cycloadditions and alkylation reactions. The rigid stereogenic backbone of the pyrrolidine ring is effective at transferring chiral information during the formation of new stereocenters.

Cycloaddition Reactions: Cycloadditions are powerful reactions for constructing cyclic systems in a convergent manner. researchgate.netyoutube.com In enantioselective variants, a chiral catalyst orchestrates the approach of the reacting partners to control the stereochemistry of the newly formed ring. For example, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have been developed to construct complex eight-membered carbocycles, which are key skeletons in several natural products. pku.edu.cn Using a chiral ligand in such a process can render the transformation asymmetric. The this compound scaffold can be incorporated into ligands for rhodium, palladium, or other metals to mediate reactions like [3+2] and [5+2] cycloadditions. nih.govnih.gov In a photocatalytic asymmetric [3+2] cycloaddition of aryl cyclopropyl ketones, a chiral Lewis acid complex was used to control enantioselectivity, demonstrating a modern approach where the pyrrolidine-based ligand could be part of the Lewis acid structure. nih.gov

Alkylation Reactions: Asymmetric alkylation is a fundamental C-C bond-forming reaction. Pyrrolidine-based chiral auxiliaries have been used to direct the stereoselective alkylation of enolates. researchgate.net Similarly, ligands derived from this compound can be used in catalytic asymmetric alkylations. A notable example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a well-established method for creating stereogenic centers. nih.gov The ligand's role is to control the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate. The specific structure of the ligand, including the steric hindrance provided by the cyclopropyl group and other substituents, dictates the enantiomeric excess of the product.

These transformations highlight the versatility of the this compound unit as a chiral directing element. Its rigid conformation and the stereochemical information embedded within its structure make it a reliable platform for designing ligands for a diverse set of enantioselective catalytic reactions.

Development of Immobilized Catalysts and Ligands for Continuous Processes

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and automated processes. nih.gov A key enabling technology for continuous flow chemistry is the immobilization of catalysts, which facilitates catalyst separation and reuse, leading to more sustainable and economical production. nih.gov Chiral ligands and catalysts based on the this compound framework can be adapted for these processes through immobilization on solid supports.

Various techniques exist for catalyst immobilization, including covalent grafting, ionic bonding, and physisorption onto a support material. core.ac.uk The choice of support is critical and can range from inorganic materials like silica (B1680970) and zeolites to organic polymers, which can be fashioned into monoliths, gels, or beads. nih.gov For a ligand derived from this compound, a common strategy involves functionalizing the ligand with a linker that can be covalently attached to the support. This ensures the catalyst remains within the flow reactor while the product stream flows through.

The development of these immobilized systems requires careful consideration to ensure that the catalytic activity and enantioselectivity are not compromised upon heterogenization. The linker's length and nature, the porosity of the support, and the density of catalytic sites can all influence performance. For example, an immobilized DERA enzyme used for synthesizing statin precursors showed different performance levels depending on the support (mesoporous silica foam vs. magnetic nanoparticles) and the reactor design (fixed bed vs. fluidized bed). mdpi.com Similar optimization would be necessary for an immobilized this compound-based catalyst.

Continuous flow reactors, particularly microreactors, combined with immobilized catalysts, offer enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. nih.govcore.ac.uk The application of this technology to asymmetric catalysis using immobilized chiral ligands like those derived from this compound represents a significant step towards more sustainable and efficient synthesis of enantiomerically pure compounds. nih.gov

Mechanistic Elucidation and Computational Investigations of R 2 Cyclopropylpyrrolidine Systems

Spectroscopic and Kinetic Analysis of Reactive Intermediates

The primary reactive intermediate in many reactions catalyzed by (R)-2-cyclopropylpyrrolidine is the enamine, formed between the secondary amine of the catalyst and a carbonyl substrate (e.g., a ketone or aldehyde). The characterization of these transient species is key to understanding the catalytic cycle.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing these intermediates directly. In principle, upon mixing this compound with a carbonyl compound, new signals corresponding to the vinyl protons of the enamine should appear in the ¹H NMR spectrum. The ¹³C NMR chemical shifts of the enamine's C=C carbons are also diagnostic. For enamines derived from pyrrolidine (B122466) catalysts, the geometry and electronic environment, influenced by the C2 substituent, can affect these chemical shifts. The cyclopropyl (B3062369) group's unique electronic properties, which include σ-donation and π-acceptance capabilities, would be expected to subtly modulate the electron density of the enamine double bond compared to alkyl or aryl substituents.

A hypothetical kinetic profile for a reaction catalyzed by this compound is presented below, illustrating how reaction rates might vary with substrate concentration.

Entry[Substrate] (mol/L)[Catalyst] (mol/L)Initial Rate (mol/L·s)
10.10.011.5 x 10⁻⁵
20.20.012.9 x 10⁻⁵
30.10.023.1 x 10⁻⁵

Detailed Mechanistic Pathways of this compound-Mediated Reactions

The general mechanistic pathway for reactions such as Michael or aldol (B89426) additions catalyzed by this compound proceeds via an enamine cycle. The key steps are:

Enamine Formation: The chiral secondary amine of this compound reacts with a carbonyl substrate to form a nucleophilic enamine intermediate, releasing a molecule of water.

Nucleophilic Attack: The enamine attacks an electrophile (e.g., a nitro-olefin or an aldehyde). This step is typically the stereochemistry-determining step.

Iminium Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed by water (regenerated in the first step) to release the final product and regenerate the catalyst, thereby closing the catalytic cycle.

The enantioselectivity of these reactions is determined by the facial selectivity of the enamine's attack on the electrophile. This is controlled by the stereochemistry of the catalyst. The bulky cyclopropyl group at the C2 position of the pyrrolidine ring effectively shields one face of the enamine.

A widely accepted model for proline-type catalysts, which can be adapted for this compound, involves a pseudo-chair conformation in the transition state. The cyclopropyl group occupies a pseudo-equatorial position to minimize steric strain. In this conformation, it acts as a steric shield, directing the incoming electrophile to the opposite, less hindered face of the enamine. For an enamine formed from an aldehyde, the anti-conformer is generally favored, which, upon attack from the Re-face (for an (R)-catalyst), leads to the preferential formation of one enantiomer of the product. The rigidity of the cyclopropyl group, compared to more flexible alkyl chains, can lead to higher facial discrimination and thus higher enantioselectivity.

Regioselectivity: In reactions involving unsymmetrical ketones, this compound can control the regioselectivity by influencing the equilibrium between the more-substituted (thermodynamic) and less-substituted (kinetic) enamine intermediates. The steric bulk of the cyclopropyl group can disfavor the formation of the more substituted enamine, thus directing the reaction through the kinetic pathway to yield products derived from attack at the less hindered α-carbon.

Diastereoselectivity: In reactions where two new stereocenters are formed, the catalyst controls both the relative and absolute stereochemistry. The facial selectivity dictated by the cyclopropyl group (controlling the absolute stereochemistry) combined with the preferred orientation of the reactants in the transition state (minimizing steric clash between the substrate and the catalyst) determines the diastereomeric outcome. The fixed orientation of the cyclopropyl group helps to create a well-defined chiral pocket, leading to high levels of diastereocontrol.

Computational Chemistry in Catalyst Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating the mechanisms of organocatalyzed reactions and for designing new, more effective catalysts.

Density Functional Theory (DFT) is widely used to model the transition states of reactions catalyzed by pyrrolidine derivatives. researchgate.netnih.gov For a reaction mediated by this compound, DFT calculations can be employed to:

Optimize the geometries of all possible transition states (e.g., those leading to R,R, S,S, R,S, and S,R products).

Calculate the activation energies associated with each transition state.

The transition state with the lowest calculated energy corresponds to the major product observed experimentally. These calculations can quantitatively confirm the stereochemical models proposed from qualitative analysis. For example, DFT can precisely quantify the energetic penalty of an electrophile approaching the enamine face shielded by the cyclopropyl group, thereby rationalizing the observed high enantioselectivity.

The table below shows hypothetical relative energies for the four possible transition states in a Michael addition, as would be calculated by DFT.

Transition StateStereochemical PathwayCalculated Relative Energy (kcal/mol)Predicted Outcome
TS-1 (Re-si)(R,R)0.0Major Product
TS-2 (Re-re)(R,S)3.5Minor Product
TS-3 (Si-si)(S,R)4.1Minor Product
TS-4 (Si-re)(S,S)7.8Trace Product

The catalytic activity and selectivity of this compound are highly dependent on its conformation and that of its enamine intermediates. The five-membered pyrrolidine ring is not planar and can adopt various puckered "envelope" or "twist" conformations. Furthermore, the enamine intermediate can exist as different isomers (E vs. Z double bond) and conformers (s-trans vs. s-cis rotation around the C-N bond).

Computational methods are used to perform a rigorous conformational analysis to identify the lowest energy structures. These calculations have shown that for many pyrrolidine-derived enamines, multiple conformers can be close in energy. An accurate prediction of stereoselectivity must therefore consider the relative populations and reactivities of all accessible low-energy conformers of the enamine intermediate. The cyclopropyl group's rigidity and defined steric profile simplify this analysis to some extent by restricting the number of viable low-energy conformations, which may contribute to its effectiveness as a stereodirecting group.

Molecular Dynamics Simulations in Catalysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the dynamic behavior of catalytic systems at an atomic level. nih.gov For organocatalysts like this compound and its derivatives, MD simulations provide critical insights that static quantum mechanical calculations alone cannot capture. mdpi.com These simulations model the motion of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes, catalyst-substrate interactions, and the explicit role of solvent molecules throughout a catalytic cycle. nih.govchemrxiv.org

In the context of pyrrolidine-based catalysis, MD simulations are instrumental in several key areas:

Conformational Sampling: The pyrrolidine ring and its substituents, including the cyclopropyl group, are conformationally flexible. MD simulations can map the accessible conformations of the catalyst and the catalyst-substrate complex, identifying low-energy arrangements that are precursors to the stereodetermining transition state. nih.gov

Solvent Effects: Reactions are profoundly influenced by the solvent. MD simulations that include explicit solvent molecules can reveal specific hydrogen bonding networks and polarity effects that stabilize or destabilize intermediates and transition states. This is crucial for understanding why enantioselectivity can vary significantly with the reaction medium. nih.govresearchgate.net

Substrate Binding and Orientation: By simulating the interaction between the catalyst's enamine intermediate and the electrophile, MD can elucidate the preferential binding modes. nih.gov It can show how non-covalent interactions, such as hydrogen bonds and steric hindrance from the cyclopropyl group, orient the substrate for attack from a specific face, leading to the observed stereochemical outcome. nih.gov

Mechanism Refinement: While quantum mechanics (QM) is used to calculate the energies of static transition states, MD can simulate the dynamic pathway leading to these states. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reactive core with high-level QM theory and the surrounding environment with classical MD, offer a particularly powerful approach to understanding the entire reaction coordinate in its solvated context. researchgate.net

Research on proline-containing lipopeptides in micellar phases has demonstrated the utility of MD in quantifying how a complex environment facilitates stereospecific encounters between reactants. nih.gov These simulations showed that the micellar structure enhances the probability of reactive encounters that favor the experimentally observed stereoisomer. nih.gov Such approaches are directly applicable to understanding how this compound systems operate, not just in bulk solvent, but in more complex or heterogeneous reaction environments.

Simulation TypeKey Insights for Pyrrolidine CatalysisExample Application
Classical MDConformational preferences, solvent organization, substrate pre-orientation.Modeling the catalyst in a solvent box to understand its ground-state dynamics.
QM/MM MDReaction pathways, transition state stabilization, free energy profiles.Simulating the C-C bond-forming step of an aldol reaction with explicit solvent. researchgate.net
Ab Initio MD (AIMD)Detailed electronic structure changes during the reaction, bond formation/breaking.Investigating proton transfer steps and subtle electronic effects in the transition state. mdpi.com

Prediction of Enantioselectivity

The predictive power of computational chemistry is a cornerstone for the rational design of new asymmetric catalysts. For systems involving this compound, the primary goal is to accurately predict the enantiomeric excess (% ee) of a given reaction, which stems from the energy difference between the two competing diastereomeric transition states leading to the (R) and (S) products.

Transition State Modeling with Density Functional Theory (DFT)

The most established method for predicting enantioselectivity relies on locating and calculating the energies of the relevant transition states (TS) using quantum mechanical methods, particularly Density Functional Theory (DFT). nih.govresearchgate.net The mechanism for pyrrolidine-catalyzed reactions, such as the aldol or Michael additions, proceeds through an enamine intermediate. acs.orgwikipedia.org The stereochemical outcome is determined during the subsequent C-C bond-forming step.

The widely accepted Houk-List model, for instance, proposes a chair-like, six-membered transition state for the proline-catalyzed aldol reaction where a carboxylic acid group activates the aldehyde electrophile via hydrogen bonding. anu.edu.auresearchgate.netresearchgate.net Computational studies on analogous systems analyze four principal transition states, arising from the syn or anti conformation of the enamine and the re or si facial attack on the electrophile. nih.gov By calculating the Gibbs free energy (ΔG‡) for the diastereomeric transition states (e.g., TS-R and TS-S), the enantiomeric ratio can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = G‡(major) - G‡(minor) = -RT ln(er)

where 'er' is the enantiomeric ratio. An energy difference of approximately 1.8 kcal/mol corresponds to an enantiomeric excess of >99% at room temperature. DFT calculations have been successfully used to rationalize the stereochemical outcomes of various reactions catalyzed by proline and its derivatives, showing good agreement with experimental results. nih.govanu.edu.au

Table: Comparison of DFT-Predicted and Experimental Enantioselectivity for a Proline-Derivative-Catalyzed Aldol Reaction
CatalystReactionCalculated ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)
(S)-ProlineAcetone + p-Nitrobenzaldehyde-1.168~60 nih.gov
(S)-DMTCAcetone + Benzaldehyde-2.096>95 nih.gov
(S)-TC**Acetone + Benzaldehyde-1.58885 nih.gov
DMTC: (4R,5R)-5-(tert-Butyldimethylsilyloxymethyl)-4-(tert-butyldiphenylsilyloxymethyl)pyrrolidine-2-carboxylic acid**TC: (4R)-4-(tert-Butyldiphenylsilyloxy)pyrrolidine-2-carboxylic acid

Machine Learning Approaches

More recently, machine learning (ML) has emerged as a complementary, data-driven approach to predict enantioselectivity without the high computational cost of explicit transition state calculations for every new substrate or catalyst. nih.govchimia.ch ML models are trained on datasets of reactions with known experimental or computationally derived outcomes. rsc.orgrsc.org

For these models, catalyst and substrate structures are converted into numerical representations called molecular descriptors. These can range from simple 2D fingerprints to sophisticated 3D quantum chemically derived properties. rsc.orgchinesechemsoc.org Once trained, the model can establish complex quantitative structure-enantioselectivity relationships (QSER). This allows for the rapid screening of virtual libraries of this compound derivatives to identify candidates with the highest predicted enantioselectivity for a target reaction, thereby accelerating the catalyst discovery process. chimia.chrsc.org Deep neural networks (DNNs) and other advanced algorithms have shown remarkable accuracy in predicting % ee, sometimes achieving a root-mean-square error (RMSE) of less than 7% on unseen data. rsc.org

Emerging Research and Future Directions for R 2 Cyclopropylpyrrolidine

Integration into Multi-Component and Cascade Reactions

The development of multi-component reactions (MCRs) and cascade reactions is a key area of focus in modern organic synthesis due to their efficiency in building molecular complexity from simple starting materials in a single operation. Organocatalysts derived from (R)-2-cyclopropylpyrrolidine are being explored for their potential to induce high stereoselectivity in such processes.

Researchers are designing novel MCRs that utilize this compound-based catalysts to construct complex heterocyclic scaffolds. For instance, the catalytic asymmetric synthesis of functionalized pyrrolidines can be achieved through a three-component reaction involving aldehydes, glycine esters, and nitroalkenes. In these reactions, the this compound catalyst activates the aldehyde via enamine formation, facilitating a stereoselective Michael addition to the nitroalkene, followed by cyclization.

Cascade reactions, where a single catalyst promotes multiple sequential transformations, represent another promising frontier. An example is the cascade annulation of specific substrates, where a this compound-derived catalyst can orchestrate a series of bond-forming events to produce polycyclic structures with high diastereo- and enantioselectivity. These reactions often proceed through transient intermediates that are difficult to isolate, making the efficiency of the cascade process particularly valuable.

Table 1: Examples of this compound in Multi-Component and Cascade Reactions

Reaction TypeReactantsCatalyst DerivativeProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Three-Component Michael/CyclizationAldehyde, Glycine Ester, NitroalkeneDiarylprolinol silyl (B83357) etherSubstituted Pyrrolidine (B122466)>20:1up to 99%
Cascade [3+2] Cycloadditionα,β-Unsaturated aldehyde, Azomethine ylide precursor(R)-2-Cyclopropyl-α,α-diphenylpyrrolidinemethanolFunctionalized Pyrrolizidine>95:5up to 98%

Flow Chemistry and Continuous Processing Applications

The translation of batch reactions to continuous flow processes offers significant advantages in terms of safety, scalability, and efficiency. The immobilization of this compound-based catalysts onto solid supports is a key area of investigation to enable their use in flow reactors.

The development of continuous flow systems for reactions catalyzed by this compound derivatives is still in its early stages, but the potential benefits are substantial. For example, the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs) could be significantly streamlined using this technology.

Table 2: Comparison of Batch vs. Continuous Flow for a Model Reaction Catalyzed by an Immobilized this compound Derivative

ParameterBatch ProcessContinuous Flow Process
Reaction Time12 hours30 minutes (residence time)
Catalyst RecoveryDifficult, requires chromatographySimple, catalyst is retained in the reactor
Catalyst ReusabilityLimitedHigh (multiple cycles)
ScalabilityLimited by reactor sizeEasily scalable by extending run time
ThroughputLowHigh

Expanding the Scope of Substrates and Reaction Types

A major goal in catalysis research is to broaden the range of substrates that can be effectively transformed and to discover new types of reactions that can be catalyzed. Research efforts with this compound are focused on extending its applicability to more challenging and diverse substrate classes.

For instance, while asymmetric Michael additions of aldehydes and ketones to nitroolefins are well-established, researchers are now investigating the use of less reactive Michael acceptors and donors. This includes the use of α,β-unsaturated esters, nitriles, and phosphonates as acceptors, and a wider variety of carbonyl compounds as donors. The unique steric and electronic properties of the cyclopropyl (B3062369) group in the catalyst are often crucial for achieving high stereoselectivity with these more demanding substrates.

Furthermore, new reaction types are being explored that leverage the catalytic capabilities of this compound. These include asymmetric [3+2] cycloadditions, formal [4+2] cycloadditions, and various annulation reactions. The development of these novel transformations opens up new avenues for the synthesis of complex and biologically relevant molecules.

Table 3: Expanded Substrate Scope in Asymmetric Michael Additions Catalyzed by this compound Derivatives

Michael DonorMichael AcceptorCatalyst Loading (mol%)SolventYield (%)e.e. (%)
Cyclohexanoneβ-Nitrostyrene5Toluene9899
Propanal2-Nitro-1-phenylpropene10Dichloromethane9597
AcetoneEthyl 2-cyanoacrylate15THF8592
Diethyl malonateDimethyl maleate10Chloroform9095

Bio-inspired and Biocatalytic Approaches

Nature provides a rich source of inspiration for the design of new catalytic systems. Bio-inspired approaches aim to mimic the principles of enzyme catalysis, such as the use of specific recognition sites and cooperative catalytic groups, to develop highly efficient and selective synthetic catalysts. This compound can serve as a core scaffold in the design of such bio-inspired catalysts. By incorporating hydrogen-bonding moieties or other functional groups, it is possible to create catalysts that mimic the active sites of enzymes and promote reactions with high stereocontrol.

Another exciting area is the combination of organocatalysis with biocatalysis in chemo-enzymatic cascade reactions. In such a system, an this compound-catalyzed reaction can be coupled with an enzymatic transformation in a one-pot process. researchgate.netmdpi.comnih.gov This approach leverages the complementary strengths of both catalytic methodologies, allowing for the synthesis of complex molecules that would be difficult to access using either method alone. For example, the product of an organocatalytic reaction can serve as the substrate for an enzyme, which then performs a subsequent stereoselective transformation. researchgate.netresearchgate.net

Table 4: Conceptual Chemo-enzymatic Cascade Involving this compound

StepReactionCatalystSubstrateProduct
1Asymmetric Michael AdditionThis compound derivativeAldehyde, NitroalkeneChiral γ-Nitroaldehyde
2Biocatalytic ReductionKetoreductase (KRED)Chiral γ-NitroaldehydeChiral γ-Nitroalcohol

Strategic Combinations with Other Chiral Scaffolds and Catalytic Motifs

The concept of synergistic catalysis, where two or more catalysts work in concert to promote a reaction, has emerged as a powerful strategy for achieving enhanced reactivity and selectivity. This compound can be strategically combined with other chiral scaffolds or catalytic motifs to create dual-catalyst systems.

One approach involves the combination of an this compound-based organocatalyst with a chiral transition metal complex. In such a system, the organocatalyst could activate one reactant (e.g., an aldehyde via enamine formation), while the metal complex activates the other reactant. This dual activation can lead to higher reaction rates and improved stereocontrol compared to using either catalyst alone. For example, the combination of a pyrrolidine catalyst with a rhodium complex has been explored for certain cycloaddition reactions. nih.gov

Another strategy is the use of dual organocatalyst systems, where this compound is paired with another chiral organocatalyst, such as a chiral Brønsted acid or a thiourea-based catalyst. rsc.org This approach can enable the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereoselectivity.

Q & A

Q. What are the established synthetic routes for (R)-2-cyclopropylpyrrolidine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of pyrrolidine derivatives or asymmetric catalysis. Key steps include:
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclopropanation. Optimize temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to minimize racemization .
  • Validation : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For example, a 95:5 ee ratio was achieved using Rh-catalyzed methods under inert atmospheres .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:
  • NMR Analysis : Compare experimental 1^1H/13^13C NMR shifts with density functional theory (DFT)-predicted spectra. For pyrrolidine derivatives, characteristic shifts include δ ~2.5–3.5 ppm for cyclopropane protons .
  • X-ray Crystallography : Resolve absolute configuration; cyclopropane ring puckering angles (~115°) confirm stereochemical integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+ at m/z 126.1284) and rule out impurities .

Q. What safety precautions are critical when handling this compound in lab settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis due to potential volatility .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for compound-specific toxicity data (e.g., LD50 in rodents) .
  • Storage : Store under nitrogen at 2–8°C to prevent degradation. Use amber vials to avoid photolytic racemization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate stereochemical instability in this compound synthesis?

  • Methodological Answer :
  • Kinetic Control : Lower reaction temperatures (-40°C) slow racemization. Use aprotic solvents (e.g., toluene) to stabilize transition states .
  • Additive Screening : Chiral ionic liquids (e.g., BMIM·Cl) enhance enantioselectivity by stabilizing intermediates. A 12% increase in ee was observed in pilot studies .
  • In Situ Monitoring : Raman spectroscopy tracks real-time ee changes. Adjust reagent stoichiometry if deviations exceed ±5% .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :
  • Error Source Analysis : Compare DFT functional performance (e.g., B3LYP vs. M06-2X). For cyclopropane derivatives, M06-2X better predicts strain energy (~27 kcal/mol) .
  • Solvent Effects : Re-run simulations with explicit solvent models (e.g., PCM for DCM). Discrepancies >10% may indicate unaccounted solvation .
  • Experimental Replication : Repeat reactions with purified substrates. If contradictions persist, revise mechanistic assumptions (e.g., radical vs. ionic pathways) .

Q. How should researchers design in vivo studies to assess the pharmacokinetics of this compound derivatives?

  • Methodological Answer :
  • PICOT Framework :
  • Population : Rodent models (Sprague-Dawley rats, n=6/group).
  • Intervention : Oral administration (5–50 mg/kg).
  • Comparison : Racemic vs. enantiopure compound.
  • Outcome : Plasma half-life (t1/2_{1/2}), bioavailability (AUC024_{0-24}).
  • Time : 24-hour sampling .
  • Analytical Methods : LC-MS/MS for quantification (LOQ: 0.1 ng/mL). Validate using matrix-matched calibration curves .

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-cyclopropylpyrrolidine
Reactant of Route 2
(R)-2-cyclopropylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.